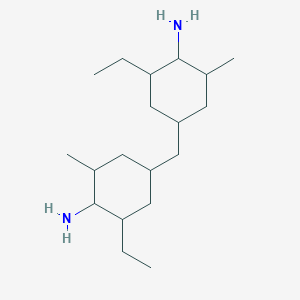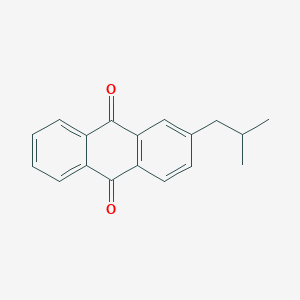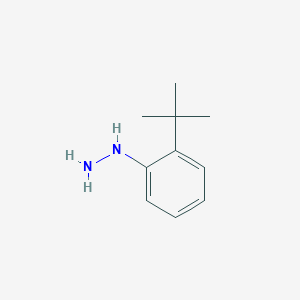![molecular formula C75H78N9O6Yb B13135926 Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate is a complex chemical compound that features a rare earth metal, ytterbium, coordinated with a binaphthalene-derived ligand and a tetramethylguanidinium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate typically involves the following steps:
Preparation of the Ligand: The binaphthalene-derived ligand is synthesized through a series of organic reactions, starting from commercially available binaphthalene. The ligand is then functionalized to introduce the diolato groups.
Formation of the Ytterbium Complex: The functionalized ligand is reacted with ytterbium salts (such as ytterbium chloride or ytterbium nitrate) under controlled conditions to form the ytterbium complex.
Introduction of the Tetramethylguanidinium Cation: The final step involves the addition of tetramethylguanidinium chloride to the ytterbium complex, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the ytterbium center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the ytterbium ion.
Substitution: Ligand substitution reactions can take place, where the binaphthalene-derived ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess amounts of the new ligand and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction could produce lower oxidation state species.
Aplicaciones Científicas De Investigación
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal-ligand interactions.
Industry: It can be used in the development of advanced materials, such as luminescent materials and sensors.
Mecanismo De Acción
The mechanism by which Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate exerts its effects involves coordination chemistry. The ytterbium ion interacts with the binaphthalene-derived ligand and the tetramethylguanidinium cation, forming a stable complex. This complex can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]lanthanate: Similar structure but with a different rare earth metal.
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]terbate: Another similar compound with terbium instead of ytterbium.
Uniqueness
Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate is unique due to the specific coordination environment of the ytterbium ion and the properties imparted by the binaphthalene-derived ligand. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability.
Propiedades
Fórmula molecular |
C75H78N9O6Yb |
|---|---|
Peso molecular |
1374.5 g/mol |
Nombre IUPAC |
hydron;1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;1,1,3,3-tetramethylguanidine;ytterbium(3+) |
InChI |
InChI=1S/3C20H14O2.3C5H13N3.Yb/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;3*1-7(2)5(6)8(3)4;/h3*1-12,21-22H;3*6H,1-4H3;/q;;;;;;+3/p-3 |
Clave InChI |
MMHOZKMKNPDMKI-UHFFFAOYSA-K |
SMILES canónico |
[H+].[H+].[H+].CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.CN(C)C(=N)N(C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
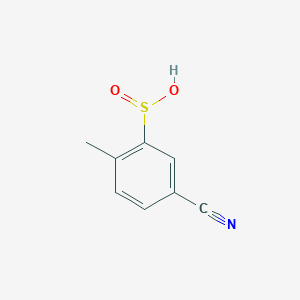

![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)


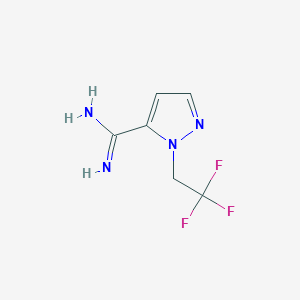

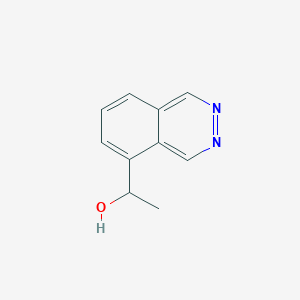
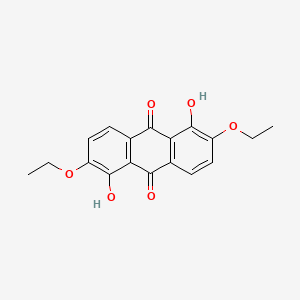
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)
